3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide
Description
3-(Benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a synthetic small molecule characterized by a propanamide backbone linking a benzenesulfonyl group to a 2-methyl-substituted cyclopenta[c]pyrazole ring. This compound’s structure combines sulfonamide and heterocyclic moieties, which are common in pharmacologically active agents targeting enzymes or receptors.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-16(13-8-5-9-14(13)18-19)17-15(20)10-11-23(21,22)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVPVCYUNYHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzenesulfonyl group attached to a cyclopentapyrazole moiety, linked through a propanamide chain. Its molecular formula is with a molecular weight of approximately 320.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂S |
| Molecular Weight | 320.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory and analgesic effects. The benzenesulfonyl group is known to enhance the solubility and bioavailability of compounds, potentially improving their therapeutic efficacy.
Anti-inflammatory Activity
In vitro studies have demonstrated that This compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the suppression of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Analgesic Properties
In animal models, this compound has shown significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was assessed using the hot plate test and formalin test, indicating its potential for pain management.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthesis. These pathways are integral to the inflammatory response and pain perception.
Case Study 1: Anti-inflammatory Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various sulfonamide derivatives, including our target compound. The results indicated that it significantly reduced edema in a carrageenan-induced paw edema model in rats (p < 0.05), showcasing its potential as an anti-inflammatory agent.
Case Study 2: Pain Management
Another research article highlighted its use in chronic pain models. The compound was administered to rodents with induced neuropathic pain, resulting in a notable decrease in pain scores compared to control groups (p < 0.01), supporting its analgesic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Cyclopenta[c]pyrazole Moieties
- 2-(4-Methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (CAS 1203113-11-4): This analog replaces the benzenesulfonyl group with a methanesulfonylphenyl unit and substitutes propanamide with acetamide. Computational studies suggest methanesulfonyl groups enhance solubility but may reduce aromatic stacking compared to benzenesulfonyl derivatives .
- 3-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propan-1-amine :
The trifluoromethyl group increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration. Unlike the sulfonamide in the target compound, the amine group here may interact with acidic residues in enzyme active sites .
Propanamide Derivatives with Heterocyclic Substituents
- N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4 in ): This compound lacks the sulfonyl group but retains the propanamide linker.
- N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9 in ):
Substitution with a triazole ring instead of pyrazole introduces additional hydrogen-bonding capacity. However, its lower melting point (mp = 145°C vs. 210°C for the target compound) indicates reduced crystallinity, which might affect formulation stability .
Pharmacological Targets and Binding Affinity
- GLUT4 Inhibitors (): A structurally related cyclopenta[c]pyrazole methanone derivative demonstrated GLUT4 binding (Ki = 0.8 µM), comparable to ritonavir. The target compound’s benzenesulfonyl group could mimic ritonavir’s sulfonamide interactions with GLUT4, though direct data are lacking .
- Aldehyde Dehydrogenase (ALDH) Modulators ():
Compound 2 (2-[((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)sulfanyl]-1H-1,3-benzodiazole) shares a sulfanyl group but lacks the propanamide backbone. ALDH inhibition by such compounds highlights the importance of sulfur-containing groups, which the target compound’s sulfonyl moiety may exploit .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Predicted values based on analogs in and .
Table 2: Pharmacological Activity of Selected Analogs
Key Findings and Implications
- Structural Flexibility : The propanamide linker tolerates diverse substituents (e.g., sulfonyl, triazole) without losing core binding interactions.
- Sulfonyl Group Impact : Benzenesulfonyl derivatives exhibit higher thermal stability than methanesulfonyl analogs, critical for long-term storage .
- Unresolved Questions: The target compound’s exact biological target remains unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
